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Introduction

The 70 kDa heat shock proteins (Hsp70) are a family of highly conserved molecular
chaperones crucial for maintaining protein homeostasis. They participate in a wide range of
cellular processes, including folding of newly synthesized polypeptides, refolding of misfolded
or aggregated proteins, protein translocation across membranes, and regulation of protein
degradation. The function of Hsp70 is tightly regulated by an ATP-dependent conformational
cycle and a cohort of co-chaperones.

Bcl-2-associated athanogene 1 (BAGL1) is a key co-chaperone that directly interacts with the
ATPase domain of Hsp70.[1][2] Its role in modulating Hsp70 activity is complex and has been a
subject of extensive research. Some studies characterize BAG1 as a nucleotide exchange
factor (NEF) that stimulates ADP release, thereby promoting the release of the substrate from
Hsp70.[3][4] Conversely, other evidence demonstrates that BAG1 can act as a negative
regulator, uncoupling ATP hydrolysis from substrate release and locking Hsp70 in a stable
ternary complex with the substrate.[5][6][7] This dual functionality suggests that the effect of
BAGL1 on the Hsp70 chaperone machinery may be context-dependent, potentially influenced by
the presence of other co-chaperones or cellular conditions.[3][8]

This application note provides detailed protocols for key in vitro assays designed to investigate
the functional interaction between BAG1 and Hsp70, including the luciferase refolding assay
and the Hsp70 ATPase activity assay. These methods are essential for researchers aiming to
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elucidate the molecular mechanisms of Hsp70 regulation and for professionals involved in the
development of drugs targeting this critical chaperone system.

The Hsp70 Chaperone Cycle and BAG1 Regulation

The activity of Hsp70 is governed by a cycle of ATP binding, hydrolysis, and nucleotide
exchange, which modulates its affinity for substrate proteins. In its ATP-bound state, Hsp70 has
low affinity and a high rate of substrate binding and release. The presence of a J-domain co-
chaperone (like Hdj-1/Hsp40) delivers a substrate to Hsp70 and stimulates its ATPase activity.
Upon ATP hydrolysis to ADP, Hsp70 undergoes a conformational change, closing its substrate-
binding domain and tightly locking in the substrate. Nucleotide Exchange Factors (NEFs) then
facilitate the release of ADP and binding of a new ATP molecule, which re-opens the substrate-
binding domain and releases the substrate, allowing it to fold correctly.

BAGL1 interacts with the ATPase domain of Hsp70 and can function as a NEF.[4] However, it
can also inhibit the refolding cycle by preventing the release of the substrate even after ATP
binding, effectively acting as a negative regulator.[5][6]
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Diagram 1: The Hsp70 chaperone cycle and points of BAG1 regulation.

Quantitative Data on BAG1-Hsp70 Interaction

The functional consequences of the BAG1-Hsp70 interaction can be quantified through various
assays. The following tables summarize typical results from ATPase activity and luciferase
refolding experiments.

Table 1: Effect of BAG1 on Hsp70 ATPase Activity
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This table summarizes data from single-turnover ATPase assays, measuring the rate of ATP

hydrolysis by Hsp70 in the presence of BAG1 and/or the J-domain co-chaperone Hdj-1.[5]

Fold Change vs. Hsp70

Condition ATP Turnover Rate (min—?)

Alone
Hsp70 Alone 0.23 1.0
Hsp70 + BAG1 0.46 2.0
Hsp70 + Hdj-1 0.46 2.0
Hsp70 + BAGL1 + Hdj-1 0.69 3.0

Data adapted from Bimston et al., 1998.[5] The results show that BAG1, similar to Hdj-1, can
enhance the intrinsic ATPase rate of Hsp70.[5]

Table 2: Effect of BAG1 on Hsp70-Mediated Protein Refolding

This table illustrates the impact of BAG1 expression on the ability of Hsp70 to refold thermally

denatured luciferase in vivo.

Condition

Relative Luciferase
Reactivation

Notes

Control (Endogenous

Chaperones)

Baseline (e.g., 4%)

Basal level of refolding without

Hsp70 overexpression.

Hsp70 Overexpression

High (e.g., 20-30%)

Hsp70 significantly enhances
the refolding of denatured

luciferase.[9]

Hsp70 + BAG1

Overexpression

Low (e.g., 4-8%)

BAGL1 inhibits Hsp70-mediated
refolding by a factor of 2- to 5-
fold.[8][9]

Hsp70 + BAG1AC

Overexpression

High (e.g., 20-30%)

A BAG1 mutant unable to bind
Hsp70 does not inhibit its

chaperone activity.[8]
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Data descriptions are based on findings from Nollen et al., 2000.[8][9] These studies
demonstrate that BAG1 functions in vivo as a negative regulator of Hsp70's protein refolding
activity.[8]

Experimental Protocols
Protocol 1: Luciferase Refolding Assay (In Vitro)

This assay measures the ability of Hsp70, with or without BAG1, to refold chemically denatured
firefly luciferase, a model protein substrate. The recovery of luciferase activity is directly
proportional to the amount of correctly refolded protein.
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Start: Prepare Reagents
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- Test components (BAG1, Hdj-1, etc.)

:

3. Incubate at 30°C
(Allow refolding to occur over time)

i

4. Measure Luciferase Activity
(Take aliquots at time points and add luciferin substrate)

i

5. Analyze Data
(Plot luminescence vs. time)
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Diagram 2: Experimental workflow for the in vitro luciferase refolding assay.

Materials and Reagents:

 Purified recombinant firefly luciferase

¢ Purified recombinant Hsp70, BAG1, and Hdj-1
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o Denaturation Buffer: 5 M Guanidine-HCI, 30 mM Tris-acetate (pH 7.5)

e Refolding Buffer: 25 mM HEPES-KOH (pH 7.6), 100 mM KOAc, 10 mM Mg(OAc)2, 5 mM
DTT

o ATP Regeneration System: 2 mM ATP, 10 mM creatine phosphate, 50 ug/mL creatine kinase
o Luciferase Assay Buffer: 100 mM K-phosphate (pH 7.6), 25 mM Glycylglycine, 5 mM ATP

* Luciferin substrate solution

e Luminometer

Procedure:

o Denaturation: Chemically denature firefly luciferase (e.g., at 10 uM) by incubating it in
Denaturation Buffer for 10-30 minutes at 22-25°C.[10]

» Refolding Initiation: Initiate the refolding reaction by diluting the denatured luciferase 125-fold
into pre-warmed (30°C) Refolding Buffer.[10] The final concentration of luciferase should be
around 80 nM. The buffer should contain the ATP regeneration system and the desired
chaperone components (e.g., Hsp70 alone, Hsp70 + BAG1).

o Control Groups: Include a "no chaperone" control (spontaneous refolding) and a "native
luciferase” control (for 100% activity reference).

o Test Groups: Prepare reactions with Hsp70 at a fixed concentration (e.g., 1-2 uM) and
varying concentrations of BAGL1 to observe dose-dependent effects.

 Incubation: Incubate the reactions at 30°C.[10]

o Activity Measurement: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take
a small aliquot (e.g., 1-5 pL) of the refolding reaction and transfer it to a luminometer tube
containing Luciferase Assay Buffer.

e Luminometry: Place the tube in the luminometer and inject the luciferin substrate. Measure
the light emission (in Relative Light Units, RLU).
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» Data Analysis: Calculate the percentage of refolding by comparing the RLU of the refolding
reaction to the RLU of an equivalent concentration of native luciferase. Plot the percentage
of refolded luciferase against time for each condition.

Protocol 2: Hsp70 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp70, which can be modulated by co-
chaperones like BAG1. The protocol described here is a single-turnover assay using
radiolabeled ATP.

Materials and Reagents:

Purified recombinant Hsp70, BAG1, and Hdj-1

e [a-32P]ATP or [y-32P]ATP

e Assay Buffer: e.g., 40 mM HEPES-KOH (pH 7.6), 100 mM KCI, 10 mM MgCl:
e Thin-Layer Chromatography (TLC) plates (polyethyleneimine-cellulose)

e TLC Running Buffer: 0.5 M LiCl, 1 M formic acid

e Stop Solution: 0.5 M EDTA

e Phosphorimager or scintillation counter

Procedure:

o Reaction Setup: Prepare reaction mixtures in Assay Buffer on ice. For a single-turnover
experiment, Hsp70 (e.g., 0.5-2 uM) should be in molar excess over the [32P]ATP (e.g., 30
nM).[5][11]

o Control Group: Hsp70 alone.
o Test Groups: Hsp70 + BAG1, Hsp70 + Hdj-1, Hsp70 + BAG1 + Hdj-1.

e Initiation and Incubation: Initiate the reaction by adding the [32P]ATP and immediately
transferring the tubes to a 37°C water bath.[5]
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o Time Points: At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), remove an aliquot of
the reaction and quench it by adding it to the Stop Solution.

e Thin-Layer Chromatography (TLC): Spot a small volume (1-2 pL) of each quenched time
point onto a TLC plate.

o Chromatography: Develop the TLC plate in the TLC Running Buffer until the solvent front is
near the top. This will separate the hydrolyzed product ([32P]JADP) from the unhydrolyzed
substrate ([32P]JATP).

o Detection and Quantification: Dry the TLC plate and expose it to a phosphor screen. Scan
the screen using a phosphorimager. Quantify the intensity of the spots corresponding to ATP
and ADP.[5]

o Data Analysis: For each time point, calculate the percentage of ATP hydrolyzed. Plot this
percentage against time. The rate of ATP hydrolysis (k_cat) can be determined from the
slope of the initial linear portion of the curve.[5]

Conclusion

The functional relationship between BAG1 and Hsp70 is a critical aspect of cellular protein
quality control. The contradictory roles of BAG1 as both a potential activator (NEF) and an
inhibitor of the Hsp70 chaperone machine highlight a sophisticated regulatory mechanism.[3][6]
The in vitro assays detailed in this application note—Iluciferase refolding and ATPase activity—
provide robust and quantitative methods for dissecting this complexity. By employing these
protocols, researchers can effectively characterize the impact of BAG1 isoforms, post-
translational modifications, or small molecule inhibitors on the Hsp70 chaperone cycle, paving
the way for a deeper understanding of cellular stress responses and the development of novel
therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://link.springer.com/article/10.1093/emboj/17.23.6871
https://link.springer.com/article/10.1093/emboj/17.23.6871
https://pmc.ncbi.nlm.nih.gov/articles/PMC1084317/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1171035/
https://www.benchchem.com/product/b1176415?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

1. BAG-1 modulates the chaperone activity of Hsp70/Hsc70 - PMC [pmc.ncbi.nim.nih.gov]

2. Structural analysis of BAG1 cochaperone and its interactions with Hsc70 heat shock
protein - PubMed [pubmed.ncbi.nim.nih.gov]

3. Interaction of BAG1 and Hsp70 Mediates Neuroprotectivity and Increases Chaperone
Activity - PMC [pmc.ncbi.nim.nih.gov]

4. BAG-1—a nucleotide exchange factor of Hsc70 with multiple cellular functions - PMC
[pmc.ncbi.nlm.nih.gov]

5. BAG-1, a negative regulator of Hsp70 chaperone activity, uncouples nucleotide hydrolysis
from substrate release | The EMBO Journal [link.springer.com]

6. BAG-1, a negative regulator of Hsp70 chaperone activity, uncouples nucleotide hydrolysis
from substrate release - PMC [pmc.ncbi.nim.nih.gov]

7. researchgate.net [researchgate.net]

8. Bagl Functions In Vivo as a Negative Regulator of Hsp70 Chaperone Activity - PMC
[pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]
10. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
11. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Note: In Vitro Chaperone Activity Assays
with BAG1 and Hsp70]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1176415#in-vitro-chaperone-activity-assays-with-
bagl-and-hsp70]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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